molecular formula C28H32N2O5 B12136743 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one

Cat. No.: B12136743
M. Wt: 476.6 g/mol
InChI Key: PSFWFAZBUMFODJ-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, a hydroxy group, and a methoxybenzo[d]furan moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one involves multiple steps, including the formation of the pyrrolin-2-one core and the subsequent introduction of various functional groups. The synthetic route typically starts with the preparation of the pyrrolin-2-one core through a cyclization reaction. This is followed by the introduction of the diethylamino group via nucleophilic substitution, and the hydroxy and methoxybenzo[d]furan groups through esterification and etherification reactions, respectively. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methoxybenzo[d]furan moiety can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions with halides or other electrophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives with modified functional groups.

Scientific Research Applications

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, while the methoxybenzo[d]furan moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one include:

    1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-pyridyl)-3-pyrrolin-2-one: This compound has a pyridyl group instead of a methylphenyl group, which may alter its chemical and biological properties.

    1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-chlorophenyl)-3-pyrrolin-2-one: The presence of a chlorophenyl group can affect the compound’s reactivity and interactions with biological targets. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H32N2O5/c1-5-29(6-2)15-8-16-30-24(19-13-11-18(3)12-14-19)23(26(32)28(30)33)25(31)22-17-20-9-7-10-21(34-4)27(20)35-22/h7,9-14,17,24,32H,5-6,8,15-16H2,1-4H3

InChI Key

PSFWFAZBUMFODJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)C

Origin of Product

United States

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